Benz(aldehyde-d)
Overview
Description
Benzaldehyde derivatives are a significant class of compounds in organic chemistry due to their versatility in various chemical reactions and synthesis processes. These compounds serve as key intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Synthesis Analysis
The synthesis of substituted fluorenones from benzaldehydes is achieved through a Pd(II)-catalyzed C(sp2)-H functionalization cascade, utilizing anthranilic acid as a transient directing group. This method proves to be compatible with a variety of benzaldehydes and aryl iodides, and has been successfully applied in the synthesis of the antiviral drug Tilorone . Additionally, Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes have been accomplished using orthanilic acids as transient directing groups, with the aid of 1-fluoro-2,4,6-trimethylpyridinium salts . Furthermore, asymmetric syntheses of benzaldehyde derivatives have been explored, with enantioselective syntheses of benzyl-α-d alcohols via catalytic transfer-hydrogenation using various metal catalysts , and the synthesis of benzaldehyde and o-anisaldehyde methyl isopropyl acetals using chromium tricarbonyl complexes .
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives can be complex and diverse. An X-ray crystal structure of a benzaldehyde ortho C-H palladation intermediate has been obtained, providing insight into the molecular configuration during the reaction process . The stereochemistry of benzaldehyde derivatives is crucial in the synthesis of enantiopure compounds, as demonstrated in the asymmetric syntheses of benzaldehyde methyl isopropyl acetals .
Chemical Reactions Analysis
Benzaldehyde derivatives undergo a variety of chemical reactions. Redox neutral [4+2] benzannulation of dienals and tertiary enaminones has been used for the synthesis of benzaldehydes, particularly those with electron-withdrawing groups at the C3 position . A direct synthesis of (E)-alpha-cyanocinnamaldehydes from acrylonitrile and benzaldehydes has been achieved using a Pd(OAc)2/HPMoV/FeCl3/O2 catalyst system . Additionally, benzaldehyde lyase from Pseudomonas fluorescens has been characterized as a versatile enzyme for asymmetric C-C bond formation, catalyzing the formation and cleavage of (R)-hydroxy ketones .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are influenced by their functional groups and molecular structure. For instance, 4,6-benzylidene-D-glucose, a benzaldehyde derivative, has been shown to inhibit protein synthesis in human cells without affecting mitosis, indicating a specific biochemical interaction . The stability and reactivity of benzaldehyde derivatives in various conditions, such as pH, temperature, and the presence of organic cosolvents, are also critical for their application in chemical syntheses . The synthesis of 4,7-dihydroxythioaurone derivatives from benzaldehydes demonstrates the reactivity of these compounds in domino reactions, which involve multiple consecutive chemical transformations .
Scientific Research Applications
Degradation of Environmental Pollutants
Benzaldehyde has been identified as a by-product in the degradation of acetaminophen by advanced oxidation processes (AOPs), highlighting its potential toxicity to the ecosystem if released untreated. This points towards the significance of monitoring benzaldehyde levels in environmental pollutant degradation studies and its potential role in assessing the environmental impact of pharmaceuticals and their breakdown products (Qutob et al., 2022).
Purification Processing in Chemical Industries
In the chemical industry, specifically in the distillation column packing for benzaldehyde purification, the Height Equivalent Theoretical Plate (HETP) values of various packing structures were analyzed, demonstrating the efficiency of different materials in benzaldehyde purification processes. This research is crucial for optimizing distillation operations in the chemical industry, especially for products where benzaldehyde is a key component (JST: Engineering and Technology for Sustainable Development, 2022).
Emission Studies and Environmental Impact
Benzaldehyde has been identified as a dominant emission product from bioethanol and its blends with gasoline, underscoring the need for understanding the environmental impact of alternative fuels. The study of benzaldehyde emissions in this context is vital for developing new guidelines for emission control and reducing the environmental footprint of renewable energy sources (Manzetti & Andersen, 2015).
Influence on Olfaction and Flavor
Research on the benzaldehydelikeness of odour in various compounds has provided insights into the molecular basis of olfaction, particularly how stereochemical factors influence odor perception. This has applications in the food and fragrance industries, where understanding the molecular underpinnings of flavor and scent can lead to the development of new products and enhancement of consumer experience (Dearden, 1994).
Biotransformation for Pharmaceutical Production
Benzaldehyde serves as a precursor in the biotransformation process for producing L-ephedrine, a compound widely used in pharmaceutical preparations. This research underscores the importance of benzaldehyde in the biotechnological synthesis of medically significant compounds, offering insights into optimizing production processes for higher yields and efficiency (Rogers, Shin, & Wang, 1997).
Safety And Hazards
Future Directions
While specific future directions for Benz(aldehyde-d) are not mentioned in the search results, there is growing interest in the field of atomic layer deposition (ALD) and potential for the field to advance in critical application areas . This could potentially include the use of Benz(aldehyde-d) in new synthesis routes for organic and hybrid organic-inorganic materials .
properties
IUPAC Name |
deuterio(phenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMNYLRZRPPJDN-RAMDWTOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447082 | |
Record name | Benz(aldehyde-d) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deuterio(phenyl)methanone | |
CAS RN |
3592-47-0 | |
Record name | Benz(aldehyde-d) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3592-47-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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